N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of ABT-450 involves several key steps, including the incorporation of novel P*-phenanthridine and P3-amide capping groups. The preparation method typically involves the use of oxime-based P*-shelf moieties . The industrial production of ABT-450 is achieved through a collaborative effort between Abbott Laboratories and Enanta Pharmaceuticals, utilizing advanced medicinal chemistry approaches to design and synthesize the compound .
Chemical Reactions Analysis
ABT-450 undergoes various chemical reactions, including:
Oxidation: The compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.
Substitution: The compound’s structure allows for potential substitution reactions, particularly at the phenanthridine and amide groups.
Common reagents used in these reactions include cytochrome P450 inhibitors like ritonavir, which enhances the plasma concentration and half-life of ABT-450 . Major products formed from these reactions include various metabolites that are excreted primarily through feces and urine .
Scientific Research Applications
ABT-450 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the inhibition of viral proteases.
Biology: It is used to study the replication mechanisms of the hepatitis C virus and the role of non-structural proteins in viral replication.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral therapies.
Mechanism of Action
ABT-450 exerts its effects by inhibiting the non-structural 3/4A serine protease of the hepatitis C virus. This protease is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By inhibiting this protease, ABT-450 prevents the replication and assembly of the virus . The molecular targets involved include the non-structural proteins 3 and 4A, which are essential for the viral life cycle .
Comparison with Similar Compounds
ABT-450 is unique compared to other similar compounds due to its high potency and favorable pharmacokinetic properties. Similar compounds include:
Telaprevir: Another protease inhibitor used in the treatment of hepatitis C virus infections.
Boceprevir: Similar to telaprevir, but ABT-450 offers better sustained virological response rates and a reduced pill burden.
ABT-450’s uniqueness lies in its ability to achieve high sustained virological response rates with a favorable safety profile, making it a valuable component in the treatment of hepatitis C virus infections .
Properties
Molecular Formula |
C40H43N7O7S |
---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51) |
InChI Key |
UAUIUKWPKRJZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
Origin of Product |
United States |
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